molecular formula C8H7FO2 B150902 2-Fluorophenylacetic acid CAS No. 451-82-1

2-Fluorophenylacetic acid

Cat. No.: B150902
CAS No.: 451-82-1
M. Wt: 154.14 g/mol
InChI Key: RPTRFSADOICSSK-UHFFFAOYSA-N
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Description

2-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorophenylacetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid. This process typically uses fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Fluorophenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its isomers and the parent compound .

Properties

IUPAC Name

2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTRFSADOICSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060007
Record name Benzeneacetic acid, 2-fluoro-
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Molecular Weight

154.14 g/mol
Source PubChem
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CAS No.

451-82-1
Record name (2-Fluorophenyl)acetic acid
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Record name 2-Fluorophenylacetic acid
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Record name 451-82-1
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Record name Benzeneacetic acid, 2-fluoro-
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Record name 2-fluorophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-Fluorophenylacetic acid in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It is a key starting material for the synthesis of Prasugrel [, ], an antiplatelet drug. The synthesis typically involves a Grignard reaction with isopropylmagnesium bromide, followed by a cyclopropanation reaction and subsequent halogenation []. Additionally, this compound can undergo ortho-C-H olefination in the presence of a palladium catalyst and a suitable ligand, leading to the formation of (E)-2-(2-(3-ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid [].

Q2: Can this compound be used to determine the enantiomeric purity of chiral compounds?

A2: Yes, (R)-2-Fluorophenylacetic acid (AFPA) has proven useful in determining the enantiomeric purity and configuration of β-amino alcohols []. This application stems from its ability to form diastereomeric derivatives with chiral alcohols, which can be distinguished and analyzed using fluorine-19 NMR spectroscopy. This method is particularly relevant in the analysis of β-blockers, highlighting the compound's utility in pharmaceutical analysis.

Q3: Have there been any studies on resolving racemic mixtures of alpha-halo carboxylic acids using this compound derivatives?

A3: While this compound itself hasn't been directly used, a closely related compound, O,O'-dibenzoyltartaric acid (DBTA), has shown promise in the copper(II)-mediated resolution of racemic alpha-halo carboxylic acids []. Although this compound wasn't directly involved in the resolution process, the study demonstrated the potential of chiral auxiliaries in resolving similar racemic mixtures. Further research could explore if this compound derivatives, with appropriate modifications, can also function as effective resolving agents.

Q4: What are the potential advantages of the optimized synthesis of Prasugrel utilizing this compound?

A4: The optimized synthesis of Prasugrel, starting from this compound, offers several advantages over previously reported methods []. These include the elimination of toxic solvents and reagents, leading to a more environmentally friendly process. Additionally, the optimized route boasts a shorter synthetic sequence, reducing the number of steps from seven to five. This streamlining of the synthesis, combined with the use of milder reaction conditions, results in a significant increase in the overall yield of Prasugrel from 35.5% to 72.9% [], making it more efficient and cost-effective for potential industrial production.

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